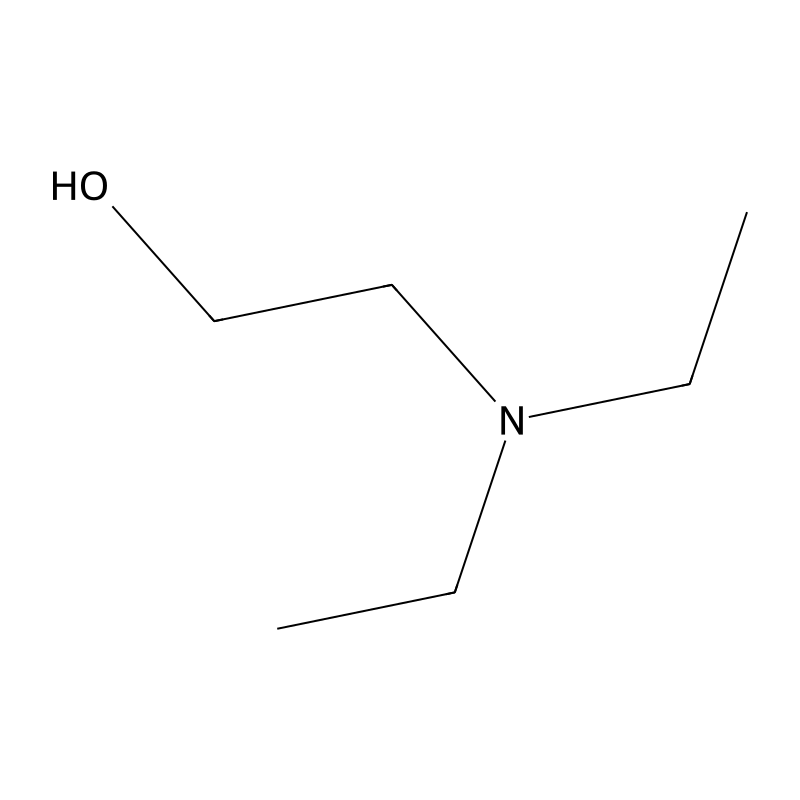

2-(Diethylamino)ethanol

C6H15NO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H15NO

Molecular Weight

InChI

InChI Key

SMILES

solubility

8.53 M

SOL IN ALL PROPORTIONS IN WATER; SOL IN ALC, ETHER, ACETONE, BENZENE, PETROLEUM ETHER

Solubility in water: miscible

Miscible

Synonyms

Canonical SMILES

Pharmaceutical Research

- Drug Synthesis: Due to its chemical properties, 2-diethylaminoethanol acts as a precursor or building block for synthesizing various pharmaceutical compounds. Scientists utilize it in the creation of more complex molecules with specific medicinal applications Source: Organisation for Economic Co-operation and Development (OECD) HPV Chemicals Programme, "2-DIETHYLAMINOETHANOL CAS N°:100-37-8": .

Chemical Research

- Catalyst in Polymer Synthesis: 2-Diethylaminoethanol serves as a catalyst in certain chemical reactions, particularly those involving polymer synthesis. Its presence accelerates the formation of desired polymers, which are essential materials in various research fields Source: Organisation for Economic Co-operation and Development (OECD) HPV Chemicals Programme, "2-DIETHYLAMINOETHANOL CAS N°:100-37-8": .

- pH Buffering: Due to its amphoteric nature (meaning it can behave as both an acid and a base), 2-diethylaminoethanol can be used as a pH buffer in some scientific experiments. It helps maintain a stable hydrogen ion (H+) concentration within a solution, which is crucial for many research processes [Source: PubChem, National Institutes of Health, "2-Diethylaminoethanol" ()].

2-(Diethylamino)ethanol, also known as diethylethanolamine, is an organic compound with the molecular formula C₆H₁₅NO and a molecular weight of 117.19 g/mol. It is classified as an aminoalcohol due to the presence of both amine and alcohol functional groups. This compound appears as a colorless liquid, is less dense than water, and has a flash point ranging from 103 to 140°F (39.4 to 60°C) . It is soluble in water and sensitive to moisture, slowly hydrolyzing in the presence of water .

- Acid-Base Reactions: As a basic amine, it can neutralize acids to form salts and water, releasing heat in an exothermic reaction .

- Formation of Procaine: It reacts with 4-aminobenzoic acid to synthesize procaine, a local anesthetic .

- Reactivity with Strong Oxidizers: The compound can react violently with strong oxidizing agents and acids .

Research indicates that metabolites of 2-(Diethylamino)ethanol include 2-(diethylamino)ethanol N-oxide and diethylaminoacetic acid. These metabolites may have biological significance, although specific studies on their pharmacological effects remain limited . The compound itself is known to be an irritant to the skin, eyes, and respiratory system, necessitating appropriate safety measures during handling .

The synthesis of 2-(Diethylamino)ethanol typically involves the reaction of diethylamine with ethylene oxide or ethylene chlorohydrin:

- Reaction with Ethylene Oxide:

- Reaction with Ethylene Chlorohydrin:

This alternative method also yields 2-(Diethylamino)ethanol but may require additional steps to purify the product .

2-(Diethylamino)ethanol has diverse applications across various industries:

- Pharmaceuticals: Used as a precursor for local anesthetics like procaine and other pharmaceutical compounds.

- Corrosion Inhibitor: Effective in steam and condensate lines by neutralizing carbonic acid and scavenging oxygen .

- Ion Exchange Chromatography: Serves as a precursor for DEAE-cellulose resin, widely used in biochemical applications .

- Surface Tension Reduction: Can decrease the surface tension of water at elevated temperatures .

- pH Stabilizer: Functions as a stabilizer in various chemical processes.

Studies have shown that 2-(Diethylamino)ethanol can absorb carbon dioxide from its environment, indicating potential applications in gas absorption technologies . Additionally, its reactivity with other chemicals highlights the importance of understanding its interactions for safe handling and application in industrial processes.

Several compounds share structural similarities with 2-(Diethylamino)ethanol. Below is a comparison highlighting their unique features:

| Compound Name | Molecular Formula | Primary Use | Unique Features |

|---|---|---|---|

| Diethylamine | C₄H₁₁N | Intermediate in synthesis | Basic amine without alcohol functionality |

| Ethanolamine | C₂H₇NO | Corrosion inhibitor | Contains only one amine group |

| N,N-Diethylglycine | C₆H₁₃N | Pharmaceutical synthesis | Contains an additional carboxylic acid group |

| Triethanolamine | C₆H₁₅N₃O₃ | Emulsifier, surfactant | Contains three hydroxyl groups |

While all these compounds serve various industrial and pharmaceutical roles, 2-(Diethylamino)ethanol's unique combination of amine and alcohol functionalities makes it particularly versatile for applications requiring both basicity and solubility.

Industrial Synthesis Pathways

Commercial manufacture of 2-(Diethylamino)ethanol is dominated by the direct condensation of Diethylamine with Ethylene oxide in the liquid phase. Ethylene oxide is introduced continuously into an excess of Diethylamine; the reaction is highly exothermic and is therefore carried out in tubular reactors equipped with water-cooled jackets to maintain temperatures between forty and one-hundred-fifty degrees Celsius [1] [2].

A representative continuous process (Patent CN102126966B) feeds pre-heated Diethylamine and Ethylene oxide in a molar ratio of approximately five-to-one through a two-metre stainless-steel tubular reactor. Zinc chloride or potassium hydroxide, added at 0.1 to 2.0 percent by mass of the reactants, accelerates ring-opening of Ethylene oxide. At fifty degrees Celsius the conversion of Ethylene oxide reaches ninety-eight percent with twenty-eight percent product in the reactor effluent; raising the Ethylene oxide feed to four equivalents doubles product concentration to forty-nine percent while maintaining selectivity above ninety-five percent [2].

Japanese Patent 1-157938 reports a recycle process in which the product itself serves as heat-transfer medium; operating at one-hundred-thirty to one-hundred-fifty degrees Celsius and a Diethylamine : Ethylene oxide ratio near two-to-one, isolated yield of 2-(Diethylamino)ethanol reaches ninety-nine percent after fractional distillation [2] [3].

An alternative industrial route generates Ethylene oxide in situ by dehydrohalogenation of 2-Chloroethanol with Sodium hydroxide at about one-hundred-five degrees Celsius; the freshly formed Ethylene oxide is sparged into liquid Diethylamine, giving comparable yields after vacuum distillation [4].

Recent developments apply micro-channel reactors. Patent CN104725243A describes feeding Diethylamine and Ethylene oxide through parallel stainless-steel micro-channels (internal diameter below two millimetres) at sixty degrees Celsius. Heat removal is instantaneous and residence time is shortened to a few seconds, limiting by-products and enabling space–time-yields exceeding three kilograms litre-¹ hour-¹ [5].

| Process source | Reactor type | Catalyst (mass %) | Temperature (°C) | Diethylamine : Ethylene oxide (mol : mol) | Conversion of Ethylene oxide (%) | Selectivity to product (%) | Isolated yield (%) |

|---|---|---|---|---|---|---|---|

| CN102126966B, Ex. 2 [2] | Jacketed tubular | Zinc chloride 0.8 | 50 | 2 : 1 | 98 | 95 | 49 (one-pass) |

| Japanese 1-157938 [3] | Recycle loop reactor | None | 130–150 | 1.5–3 : 1 | >99 | 99 | 99.4 |

| In-situ Ethylene oxide route [4] | Stirred tank | Sodium hydroxide (stoichiometric) | 105 | Excess Diethylamine | 93 | 91 | 90 |

| Micro-channel (CN104725243A) [5] | Multi-channel plate | Potassium hydroxide 0.5 | 60 | 3 : 1 | 99 | 96 | 96 |

Laboratory-Scale Preparation Techniques

Small-scale synthesis follows the same ring-opening principle but is commonly executed in a glass round-bottom flask fitted with an ice-salt condenser. Dry Diethylamine (one-hundred millimoles) is stirred in Toluene under nitrogen at five degrees Celsius while Ethylene oxide gas (twenty millimoles) is bubbled in over thirty minutes. The mixture is then warmed to forty degrees Celsius for two hours. Crude yield after solvent removal is eighty-two percent; purity exceeds ninety-five percent after fractional distillation at eight millibars and ninety-five degrees Celsius [1].

Where Ethylene oxide is unavailable, 2-Chloroethanol is an effective alkylating agent. A reflux mixture of Diethylamine and 2-Chloroethanol (molar ratio two-to-one) in Ethanol with Sodium carbonate affords the product in sixty-five percent yield after eight hours; the route suffers from competing formation of quaternary ammonium salts and therefore requires chromatographic polish [6].

Catalytic trans-hydroxyethylation using Ethylene carbonate and Diethylamine (molar ratio one-to-one) in the presence of Tris-triphenylphosphine-ruthenium dichloride at one-hundred-twenty-degrees Celsius delivers ninety-eight percent conversion and ninety-two percent selectivity within two and-a-half hours (United States Patent 4 745 190, quoted in CN102126966B) [2].

| Laboratory procedure | Reagent ratio (mol) | Catalyst / base | Time (h) | Crude yield (%) | Key remarks |

|---|---|---|---|---|---|

| Ethylene oxide bubbling [1] | 1 : 0.2 | None | 2 | 82 | Mild, needs gas handling |

| 2-Chloroethanol substitution [6] | 1 : 0.5 | Sodium carbonate | 8 | 65 | Side quaternisation |

| Ethylene carbonate catalytic process [2] | 1 : 1 | Tris-triphenylphosphine-ruthenium dichloride (0.5 mol %) | 2.5 | 92 | Expensive catalyst |

Purification and Quality Control Protocols

Physical separation

Industrial and laboratory streams are first stripped of low-boiling amines and water under atmospheric pressure, followed by vacuum distillation through a sixteen-plate column. Pure 2-(Diethylamino)ethanol distils at one-hundred-sixty-one degrees Celsius under one-atmosphere or at ninety-five degrees Celsius under eight millibars; the cut is collected until the refractive index at twenty degrees Celsius stabilises at 1.441 [7] [8]. Residual colour bodies are removed by passing the material over activated alumina then filtering through a one-micrometre cartridge.

Analytical assays

Quality release relies on the following determinations:

- Gas chromatography on a dimethylpolysiloxane-bonded fused-silica column (thirty metres, one micrometre film) with flame-ionisation detection; quantitation against external di-n-butylamine standard detects impurities down to four parts-per-million [9].

- Karl Fischer coulometric titration for water (target below 0.30 percent w ⁄ w) [7].

- Platinum-cobalt colour scale (American Public Health Association units) not exceeding fifty [8].

- Density at twenty-five degrees Celsius (specification 0.883 to 0.885 grams per cubic centimetre) and refractive index at twenty degrees Celsius (1.4400 to 1.4420) confirm identity [7].

- Infrared spectroscopy verifies characteristic hydroxyl stretch near three-thousand-three-hundred centimetres-¹ and tertiary amine bands at one-thousand-one-hundred centimetres-¹ [7].

Boiling/Melting Point Behavior

2-(Diethylamino)ethanol exhibits characteristic phase transition temperatures that reflect its molecular structure and intermolecular interactions. The compound demonstrates a melting point range of -70 to -68 degrees Celsius under standard atmospheric conditions [1] [2] [3] [4] [5]. The slight variation in reported values likely stems from differences in measurement techniques and sample purity levels. When expressed in Fahrenheit units, the melting point corresponds to -94 degrees Fahrenheit [6].

The boiling point behavior of 2-(diethylamino)ethanol shows remarkable consistency across multiple experimental determinations. The most frequently reported boiling point is 161 degrees Celsius at standard atmospheric pressure [7] [2] [4] [8]. Alternative measurements report values of 161.1 degrees Celsius [8], 162 degrees Celsius [1], and 163 degrees Celsius at 1013 hectopascals [3] [5]. The compound also exhibits a boiling point of 325 degrees Fahrenheit (equivalent to approximately 163 degrees Celsius) [6]. These values demonstrate the strong intermolecular hydrogen bonding characteristic of compounds containing both amine and alcohol functional groups.

| Property | Value | Unit | Conditions | Source |

|---|---|---|---|---|

| Melting Point | -70.0 | °C | Standard | ChemicalBook |

| Melting Point | -68.0 | °C | Standard | Merck |

| Melting Point | -94.0 | °F | Standard | OSHA |

| Boiling Point | 161.0 | °C | Standard | Literature |

| Boiling Point | 161.1 | °C | Standard | Wikipedia |

| Boiling Point | 162.0 | °C | Standard | DEAE sources |

| Boiling Point | 163.0 | °C | 1013 hPa | Merck |

| Boiling Point | 325.0 | °F | Standard | OSHA |

| Boiling Point | 434.0 | K | Standard | Chemeo |

Vapor Pressure and Phase Transitions

The vapor pressure characteristics of 2-(diethylamino)ethanol demonstrate temperature-dependent behavior consistent with the Clausius-Clapeyron relationship. At 20 degrees Celsius, the compound exhibits vapor pressures ranging from 100 to 190 pascals (0.75 to 1.43 millimeters of mercury) [1] [6] [7] [3]. This relatively low vapor pressure at ambient temperature indicates strong intermolecular forces and limited volatility under normal conditions.

At elevated temperatures, the vapor pressure increases exponentially. At 25 degrees Celsius, the vapor pressure reaches 187 pascals [9], while at 110.5 degrees Celsius, it rises dramatically to 19,900 pascals (149.3 millimeters of mercury) [1]. The compound reaches atmospheric pressure (101,300 pascals) at approximately 160.9 degrees Celsius, which corresponds closely to its observed boiling point [1].

The critical temperature has been estimated at 601.20 Kelvin (328.05 degrees Celsius) using the Joback group contribution method [1]. The corresponding critical pressure is calculated to be 3,443.98 kilopascals (34.44 atmospheres) [1]. The critical volume is estimated at 0.408 cubic meters per kilomole [1]. These critical properties provide essential parameters for understanding the compound's behavior at extreme conditions and for thermodynamic modeling applications.

| Temperature (°C) | Temperature (K) | Vapor Pressure (Pa) | Vapor Pressure (mmHg) | Source |

|---|---|---|---|---|

| 20.0 | 293.15 | 100.0 | 0.75 | Sigma-Aldrich |

| 20.0 | 293.15 | 133.0 | 1.00 | OSHA |

| 20.0 | 293.15 | 190.0 | 1.43 | Chemeo |

| 22.4 | 295.55 | 200.0 | 1.50 | Ataman |

| 25.0 | 298.15 | 187.0 | 1.40 | Japanese EPA |

| 110.5 | 383.65 | 19900.0 | 149.30 | Chemeo |

| 122.7 | 395.85 | 29900.0 | 224.30 | Chemeo |

| 137.4 | 410.55 | 49900.0 | 374.30 | Chemeo |

| 147.9 | 421.05 | 75000.0 | 562.50 | Chemeo |

| 150.4 | 423.55 | 100000.0 | 750.00 | Chemeo |

| 160.9 | 434.05 | 101300.0 | 759.80 | Chemeo |

| 167.9 | 441.05 | 120000.0 | 900.00 | Chemeo |

| 170.9 | 444.05 | 130000.0 | 975.00 | Chemeo |

| 176.5 | 449.65 | 150000.0 | 1125.00 | Chemeo |

The enthalpy of vaporization varies with temperature, ranging from 45.0 kilojoules per mole at 380-403 Kelvin to 58.5 kilojoules per mole at standard conditions [1]. The standard enthalpy of vaporization is reported as 52.5 kilojoules per mole at 298 Kelvin [1]. These values reflect the significant energy required to overcome intermolecular hydrogen bonding and dipole-dipole interactions during the liquid-to-vapor phase transition.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Profile Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-(diethylamino)ethanol and its behavior in various chemical environments. Carbon-13 nuclear magnetic resonance spectroscopy has been extensively employed to study the compound's interactions with carbon dioxide in capture and storage applications [10] [11] [12]. The carbon chemical shifts exhibit variable behavior depending on carbon dioxide loading in aqueous solutions [10] [11].

In carbon dioxide-loaded systems, carbon-13 nuclear magnetic resonance analysis reveals the formation of carbamate and bicarbonate species [10] [11]. The spectroscopic evidence demonstrates that carbon dioxide reaction products accumulate in specific phases during biphasic solvent behavior [10]. This technique has proven particularly valuable for understanding the capture mechanisms and the intricate roles of amine compounds in carbon dioxide absorption processes [12].

Proton nuclear magnetic resonance spectroscopy shows characteristic chemical shift patterns that change upon carbon dioxide absorption [11]. The proton signals exhibit downfield shifts when carbon dioxide is present, indicating changes in the electronic environment around hydrogen atoms [11]. These spectral changes provide direct evidence of chemical interaction between the amine functional groups and carbon dioxide molecules.

The nuclear magnetic resonance studies have been conducted under various solvent conditions, including aqueous solutions and mixed solvent systems [11] [13]. These investigations provide quantitative information about species concentrations and reaction equilibria without requiring calibration standards, making nuclear magnetic resonance spectroscopy particularly valuable for mechanistic studies [11].

Infrared and Mass Spectroscopic Features

Infrared spectroscopy of 2-(diethylamino)ethanol reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The nitrogen-hydrogen stretching vibration appears in the 3300 wavenumber region, which is typical for tertiary amine compounds [14] [15]. However, since 2-(diethylamino)ethanol is a tertiary amine, no prominent nitrogen-hydrogen stretch is expected, making this absorption relatively weak or absent.

The carbon-hydrogen stretching vibrations occur in the 2850-3000 wavenumber range, consistent with aliphatic hydrocarbon bonds [14]. The oxygen-hydrogen stretching from the alcohol functional group produces a broad absorption band in the 3200-3600 wavenumber region [14]. This broad absorption is characteristic of alcohols due to hydrogen bonding effects that broaden the vibrational band.

Carbon-nitrogen stretching vibrations appear in the 1000-1200 wavenumber region, providing confirmation of the amine functionality [14]. The infrared spectrum has been recorded using potassium bromide pellet technique for solid-phase analysis [15]. The National Institute of Standards and Technology WebBook provides reference infrared spectra for the compound and its hydrochloride salt derivative [15] [16].

Mass spectrometry analysis reveals a molecular ion peak at mass-to-charge ratio 117, corresponding to the molecular weight of 2-(diethylamino)ethanol [17] [18]. The electron ionization mass spectrometry produces characteristic fragmentation patterns that provide structural confirmation [18]. The mzCloud database contains 118 mass spectra in one spectral tree for the compound, representing comprehensive fragmentation data under various ionization conditions [17].

The mass spectroscopic data include both first-stage and second-stage mass spectrometry (tandem mass spectrometry) measurements using electrospray ionization and Fourier transform analyzers [17]. These high-resolution measurements provide accurate mass determinations and detailed fragmentation pathways essential for structural characterization and identification purposes.

| Technique | Property/Peak | Value/Range | Conditions | Reference |

|---|---|---|---|---|

| ¹³C NMR | Carbon chemical shifts | Variable with CO₂ loading | Aqueous solution | NMR studies literature |

| ¹³C NMR | CO₂ interaction analysis | Carbamate/bicarbonate formation | CO₂-loaded systems | CO₂ capture research |

| ¹H NMR | Proton chemical shifts | Downfield shift with CO₂ | Various solvents | Analytical methods |

| IR Spectroscopy | N-H stretch | 3300 cm⁻¹ region | KBr pellet | NIST WebBook |

| IR Spectroscopy | C-H stretch | 2850-3000 cm⁻¹ | Standard conditions | IR spectroscopy guides |

| IR Spectroscopy | O-H stretch | 3200-3600 cm⁻¹ | Broad absorption | Alcohol O-H typical |

| IR Spectroscopy | C-N stretch | 1000-1200 cm⁻¹ | Standard conditions | Amine C-N typical |

| Mass Spectrometry | Molecular ion peak | m/z 117 | EI-MS | NIST Mass Spec |

| Mass Spectrometry | Base peak fragmentation | Fragment patterns available | Various ionization | mzCloud database |

| Refractive Index | n₂₀/D | 1.441-1.442 | 20°C | Multiple sources |

Solubility and Partition Coefficients

2-(Diethylamino)ethanol demonstrates complete miscibility with water in all proportions [9] [5] [19] [20] [21], making it an exceptionally hydrophilic compound. This extensive water solubility results from the compound's ability to form hydrogen bonds through both its amine nitrogen and hydroxyl oxygen atoms [22]. The aqueous solution exhibits a pH of 11.5 when prepared at 100 grams per liter concentration at 20 degrees Celsius [3] [5], reflecting the basic nature of the tertiary amine functional group.

The compound shows excellent solubility in polar organic solvents, including ethanol, ketones, ethylene glycol, glycerol, and glycol ethers [20] [23]. This broad solubility profile in polar solvents is attributed to the compound's hydrogen bonding capability, which significantly elevates its solubility in polar media [22]. The presence of both electron-donating (amine nitrogen) and electron-accepting (hydroxyl oxygen) sites enables versatile intermolecular interactions.

In contrast, 2-(diethylamino)ethanol exhibits limited solubility in non-polar solvents, particularly aliphatic hydrocarbons and other non-polar systems [20] [23]. This selectivity reflects the compound's polar nature and its preference for solvents capable of hydrogen bonding interactions. The compound may form azeotropic mixtures with water [20], which has implications for purification and separation processes.

The octanol-water partition coefficient shows some variation across different studies and calculation methods. The most reliable experimental value is log P = 0.21 at 23 degrees Celsius [9] [24] [25], indicating a slight preference for the aqueous phase. Alternative calculations using the Crippen method yield log P = 0.321 [1], while literature sources report values as high as log P = 0.769 [8]. These variations may reflect differences in measurement conditions, pH effects, or calculation methodologies.

The soil adsorption coefficient has been estimated at 5.98, suggesting high mobility in soil systems and minimal adsorption to suspended solids [21]. The compound's pKa value of 9.87 indicates that under environmental conditions, the substance exists predominantly as a protonated cation [21]. This ionic character further enhances water solubility while potentially enabling binding to negatively charged soil matrices through ionic interactions.

| Solvent/System | Solubility/Property | Temperature (°C) | pH Conditions | Reference |

|---|---|---|---|---|

| Water | Miscible in all proportions | 20 | 11.5 (100 g/L) | Multiple sources |

| Ethanol | Soluble | Room temp | Not specified | ChemBK |

| Ketones | Soluble | Room temp | Not specified | ChemBK |

| Ethylene glycol | Soluble | Room temp | Not specified | ChemBK |

| Glycerol | Soluble | Room temp | Not specified | ChemBK |

| Glycol ethers | Soluble | Room temp | Not specified | ChemBK |

| Aliphatic hydrocarbons | Difficult/Insoluble | Room temp | Not specified | ChemBK |

| Non-polar solvents | Difficult/Insoluble | Room temp | Not specified | Ataman Chemicals |

| Octanol/Water | Log P = 0.21 | 23 | pH unknown | Japanese EPA |

| Octanol/Water | Log P = 0.321 | Calculated | Not specified | Crippen Method |

| Octanol/Water | Log P = 0.769 | Literature | Not specified | Wikipedia |

The compound exhibits a density of 0.883-0.885 grams per cubic centimeter at 20 degrees Celsius [5], which is slightly less than water. The vapor density is 4.03-4.05 times that of air [1] [6] [7], indicating that vapors will tend to settle in low-lying areas. The viscosity at 25 degrees Celsius is 4.002 millipascal-seconds [26], reflecting moderate resistance to flow under standard conditions.

| Property | Value | Unit | Temperature | Source |

|---|---|---|---|---|

| Density | 0.883-0.885 | g/cm³ | 20°C | Merck |

| Density | 0.884 | g/mL | 25°C | Sigma-Aldrich |

| Density | 0.88 | g/cm³ | 20°C | Various |

| Vapor Density | 4.03-4.05 | (vs air) | Standard | Multiple sources |

| Specific Gravity | 0.89 | - | Standard | OSHA |

| Viscosity | 4.002 | mPa·s | 25°C | Ataman |

| pH (100 g/L) | 11.5 | - | 20°C | Multiple sources |

| Autoignition Temperature | 270-320 | °C | Standard | Various |

| Flash Point | 50-51 | °C | Closed cup | Multiple sources |

| Explosive Limits | 0.7-11.7 | % (v/v) | Standard | Safety data |

Purity

Physical Description

Liquid

COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.

Colorless liquid with a nauseating, ammonia-like odor.

Color/Form

Colorless liquid.

XLogP3

Exact Mass

Boiling Point

163.0 °C

163 °C @ 760 MM HG

163 °C

325°F

Flash Point

140 °F (OPEN CUP)

125 °F (closed cup)

52 °C c.c.

140°F

126°F

Vapor Density

4.03 (Air= 1)

4.03

Density

0.8921 @ 20 °C/4 °C

Relative density (water = 1): 0.88

0.89

LogP

Odor

Nauseating, ammonia-like odor.

Appearance

Melting Point

FREEZING POINT: -70 °C

-70 °C

-94°F

Storage

UNII

Related CAS

30381-48-7 (hydrochloride salt)

64346-24-3 (sulfate[2:1])

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

MeSH Pharmacological Classification

Vapor Pressure

1.40 mmHg

21 MM HG @ 20 °C

Vapor pressure, kPa at 20 °C: 2.8

1 mmHg

Pictograms

Flammable;Corrosive;Irritant

Other CAS

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

... BY ACTION OF ETHYLENE OXIDE ON DIETHYLAMINE

General Manufacturing Information

All other chemical product and preparation manufacturing

All other petroleum and coal products manufacturing

Explosives manufacturing

Paint and coating manufacturing

Petrochemical manufacturing

Petroleum lubricating oil and grease manufacturing

Plastic material and resin manufacturing

Primary metal manufacturing

Wholesale and retail trade

Ethanol, 2-(diethylamino)-: ACTIVE

Analytic Laboratory Methods

Clinical Laboratory Methods

Stability Shelf Life

Dates

2: Habib A, Hou H, Mori T, Tian J, Zeng J, Fan S, Giunta B, Sanberg PR, Sawmiller D, Tan J. Human Umbilical Cord Blood Serum-derived α-Secretase: Functional Testing in Alzheimer's Disease Mouse Models. Cell Transplant. 2018 Mar;27(3):438-455. doi: 10.1177/0963689718759473. Epub 2018 Mar 21. PubMed PMID: 29560732; PubMed Central PMCID: PMC6038040.

3: Vandenheuvel D, Rombouts S, Adriaenssens EM. Purification of Bacteriophages Using Anion-Exchange Chromatography. Methods Mol Biol. 2018;1681:59-69. doi: 10.1007/978-1-4939-7343-9_5. PubMed PMID: 29134587.

4: Takahashi T, Sakumoto R, Hayashi KG, Hosoe M, Shirai J, Hashizume K. Generation of recombinant bovine interferon tau in the human embryonic kidney cell line and its biological activity. Anim Sci J. 2017 Oct;88(10):1498-1505. doi: 10.1111/asj.12820. Epub 2017 May 30. PubMed PMID: 28558419.

5: Prateep A, Sumkhemthong S, Suksomtip M, Chanvorachote P, Chaotham C. Peptides extracted from edible mushroom: Lentinus squarrosulus induces apoptosis in human lung cancer cells. Pharm Biol. 2017 Dec;55(1):1792-1799. doi: 10.1080/13880209.2017.1325913. PubMed PMID: 28532227; PubMed Central PMCID: PMC6130440.

6: Hong ZW, Yang YC, Pan T, Tzeng HF, Fu HW. Differential effects of DEAE negative mode chromatography and gel-filtration chromatography on the charge status of Helicobacter pylori neutrophil-activating protein. PLoS One. 2017 Mar 22;12(3):e0173632. doi: 10.1371/journal.pone.0173632. eCollection 2017. PubMed PMID: 28328957; PubMed Central PMCID: PMC5362085.

7: Huang JQ, Qi RT, Pang MR, Liu C, Li GY, Zhang Y. Isolation, chemical characterization, and immunomodulatory activity of naturally acetylated hemicelluloses from bamboo shavings. J Zhejiang Univ Sci B. 2017 Feb.;18(2):138-151. doi: 10.1631/jzus.B1500274. PubMed PMID: 28124842; PubMed Central PMCID: PMC5296230.

8: Zhu H, Li X, Qu J, Xiao C, Jiang K, Gashash E, Liu D, Song J, Cheng J, Ma C, Wang PG. Diethylaminoethyl Sepharose (DEAE-Sepharose) microcolumn for enrichment of glycopeptides. Anal Bioanal Chem. 2017 Jan;409(2):511-518. doi: 10.1007/s00216-016-9937-6. Epub 2016 Sep 27. PubMed PMID: 27679458.

9: Picola IP, Shi Q, Fernandes JC, Petrônio MS, Lima AM, de Oliveira Tiera VA, Tiera MJ. Chitosan derivatives for gene transfer: effect of phosphorylcholine and diethylaminoethyl grafts on the in vitro transfection efficiency. J Biomater Sci Polym Ed. 2016 Nov;27(16):1611-30. doi: 10.1080/09205063.2016.1225333. Epub 2016 Aug 31. PubMed PMID: 27532422.

10: Liu T, Song DQ, Zhang LY, Hu PL, Liu SB, Zuo W. [The effect of zinc on inflammatory reaction in rats with focal cerebral ischemia/reperfusion]. Yao Xue Xue Bao. 2016 Jun;51(6):892-7. Chinese. PubMed PMID: 29878743.

11: Anandharaj M, Sivasankari B, Siddharthan N, Rani RP, Sivakumar S. Production, Purification, and Biochemical Characterization of Thermostable Metallo-Protease from Novel Bacillus alkalitelluris TWI3 Isolated from Tannery Waste. Appl Biochem Biotechnol. 2016 Apr;178(8):1666-86. doi: 10.1007/s12010-015-1974-7. Epub 2016 Jan 9. PubMed PMID: 26749296.

12: Leonte D, Bencze LC, Paizs C, Toşa MI, Zaharia V, Irimie FD. Heterocycles 36. Single-Walled Carbon Nanotubes-Bound N,N-Diethyl Ethanolamine as Mild and Efficient Racemisation Agent in the Enzymatic DKR of 2-Arylthiazol-4-yl-alanines. Molecules. 2015 Dec 25;21(1):E25. doi: 10.3390/molecules21010025. PubMed PMID: 26712727.

13: de Araújo NK, Pimentel VC, da Silva NM, de Araújo Padilha CE, de Macedo GR, Dos Santos ES. Recovery and purification of chitosanase produced by Bacillus cereus using expanded bed adsorption and central composite design. J Sep Sci. 2016 Feb;39(4):709-16. doi: 10.1002/jssc.201500900. Epub 2016 Jan 14. PubMed PMID: 26638991.

14: Zhang HC, Yang J, Yang GW, Wang XJ, Fan HT. Production of recombinant protein G through high-density fermentation of engineered bacteria as well as purification. Mol Med Rep. 2015 Aug;12(2):3132-8. doi: 10.3892/mmr.2015.3688. Epub 2015 Apr 27. PubMed PMID: 25936729.

15: Wei G, Tian N, Valery AC, Zhong Y, Schuppan D, Helmerhorst EJ. Identification of Pseudolysin (lasB) as an Aciduric Gluten-Degrading Enzyme with High Therapeutic Potential for Celiac Disease. Am J Gastroenterol. 2015 Jun;110(6):899-908. doi: 10.1038/ajg.2015.97. Epub 2015 Apr 21. PubMed PMID: 25895519; PubMed Central PMCID: PMC4461489.

16: Feng K, Chen W, Sun L, Liu J, Zhao Y, Li L, Wang Y, Zhang W. Optimization extraction, preliminary characterization and antioxidant activity in vitro of polysaccharides from Stachys sieboldii Miq. tubers. Carbohydr Polym. 2015 Jul 10;125:45-52. doi: 10.1016/j.carbpol.2015.02.026. Epub 2015 Feb 21. PubMed PMID: 25857958.

17: Eneva RT, Engibarov SA, Petrova P, Abrashev R, Strateva T, Kolyovska V, Abrashev I. High Production of Neuraminidase by a Vibrio cholerae Non-O1 Strain--the First Possible Alternative to Toxigenic Producers. Appl Biochem Biotechnol. 2015 May;176(2):412-27. doi: 10.1007/s12010-015-1584-4. Epub 2015 Mar 26. PubMed PMID: 25805019.

18: Tsai CH, Yen YH, Yang JP. Finding of polysaccharide-peptide complexes in Cordyceps militaris and evaluation of its acetylcholinesterase inhibition activity. J Food Drug Anal. 2015 Mar;23(1):63-70. doi: 10.1016/j.jfda.2014.05.006. Epub 2014 Sep 27. PubMed PMID: 28911447.

19: Wang Z, Zhao Y, Su T. Extraction and antioxidant activity of polysaccharides from Rana chensinensis skin. Carbohydr Polym. 2015 Jan 22;115:25-31. doi: 10.1016/j.carbpol.2014.08.082. Epub 2014 Sep 2. PubMed PMID: 25439863.

20: Reller C, Pöge M, Lißner A, Mertens FO. Methanol from CO2 by organo-cocatalysis: CO2 capture and hydrogenation in one process step. Environ Sci Technol. 2014 Dec 16;48(24):14799-804. doi: 10.1021/es503914d. Epub 2014 Nov 24. PubMed PMID: 25396743.